![molecular formula C10H11ClN2S B2631574 5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol CAS No. 790271-30-6](/img/structure/B2631574.png)
5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol
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Overview
Description
“5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol” is a chemical compound with the CAS Number: 790271-30-6 . It has a molecular weight of 226.73 . The IUPAC name for this compound is 5-chloro-1-propyl-1H-benzimidazole-2-thiol .
Molecular Structure Analysis
The InChI code for “5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol” is 1S/C10H11ClN2S/c1-2-5-13-9-4-3-7 (11)6-8 (9)12-10 (13)14/h3-4,6H,2,5H2,1H3, (H,12,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular formula of “5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol” is C10H11ClN2S . It has a molecular weight of 226.73 .Scientific Research Applications
Antiviral Activity
The compound’s structure suggests potential antiviral properties. Researchers have investigated its efficacy against respiratory syncytial virus (RSV), a seasonal virus that affects the lungs and airways. JNJ-53718678, a derivative of 5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol, was identified as an orally bioavailable RSV inhibitor. In a phase 2a challenge study, it demonstrated efficacy in healthy adult subjects and is currently being evaluated in hospitalized infants and adults .
Tuberculosis (TB) Treatment
Indole derivatives, including compounds related to 5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol, have been explored for their antitubercular activity. Specifically, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole were investigated against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) in vitro .
Safety and Hazards
properties
IUPAC Name |
6-chloro-3-propyl-1H-benzimidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S/c1-2-5-13-9-4-3-7(11)6-8(9)12-10(13)14/h3-4,6H,2,5H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCLVBKQZRCBBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Cl)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901323945 |
Source
|
Record name | 6-chloro-3-propyl-1H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901323945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24830531 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
790271-30-6 |
Source
|
Record name | 6-chloro-3-propyl-1H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901323945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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